molecular formula C11H14Br2N2 B2498371 2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine CAS No. 1353985-57-5

2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine

Cat. No.: B2498371
CAS No.: 1353985-57-5
M. Wt: 334.055
InChI Key: WQGVRSFFTWZNBZ-UHFFFAOYSA-N
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Description

2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with a bromine atom at the 2-position and a piperidine ring at the 6-position. The piperidine ring is further substituted with a bromomethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromopyridine and piperidine.

    Formation of Piperidine Derivative: Piperidine is reacted with formaldehyde and hydrobromic acid to introduce the bromomethyl group, forming 3-(bromomethyl)piperidine.

    Coupling Reaction: The 3-(bromomethyl)piperidine is then coupled with 2-bromopyridine under basic conditions, typically using a strong base like sodium hydride or potassium tert-butoxide, to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include alcohols, aldehydes, and ketones.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science for the synthesis of novel polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-(piperidin-1-yl)pyridine: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    2-Bromo-6-(3-(methyl)piperidin-1-yl)pyridine:

    2-Bromo-6-(3-(hydroxymethyl)piperidin-1-yl)pyridine: Contains a hydroxymethyl group, making it more hydrophilic and altering its biological activity.

Uniqueness

2-Bromo-6-(3-(bromomethyl)piperidin-1-yl)pyridine is unique due to the presence of both bromine and bromomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in scientific research.

Properties

IUPAC Name

2-bromo-6-[3-(bromomethyl)piperidin-1-yl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Br2N2/c12-7-9-3-2-6-15(8-9)11-5-1-4-10(13)14-11/h1,4-5,9H,2-3,6-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGVRSFFTWZNBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC(=CC=C2)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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